N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
CAS No.: 915884-79-6
Cat. No.: VC21524210
Molecular Formula: C20H23N3O4S
Molecular Weight: 401.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915884-79-6 |
|---|---|
| Molecular Formula | C20H23N3O4S |
| Molecular Weight | 401.5g/mol |
| IUPAC Name | N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C20H23N3O4S/c1-14-11-19(27-4)20(12-18(14)26-3)28(24,25)22-15(2)16-5-7-17(8-6-16)23-10-9-21-13-23/h5-13,15,22H,1-4H3 |
| Standard InChI Key | ZLRXCIWYYPHBLX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=C(C=C2)N3C=CN=C3)OC |
| Canonical SMILES | CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=C(C=C2)N3C=CN=C3)OC |
Introduction
N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The compound features an imidazole ring, which is known for its biological activity, making it a subject of interest in drug design and synthesis.
Molecular Formula and Weight
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Molecular Formula: C22H26N4O3S
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Molecular Weight: 430.54 g/mol
Structural Representation
The structural representation of N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide can be depicted as follows:
textO || S | C6H4-C-C(C6H4-N=CH-N=C) | C | N | C
IUPAC Name
The IUPAC name for this compound is:
N-[1-(4-(1H-imidazol-1-yl)phenyl)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide.
Synthesis
The synthesis of N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves several steps:
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Formation of the Imidazole Ring: The imidazole moiety is synthesized through standard methods involving the reaction of appropriate precursors.
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Coupling Reactions: The imidazole derivative is then coupled with a phenyl group that contains an ethyl substituent.
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Sulfonamide Formation: The final step involves the introduction of the sulfonamide group, which is critical for enhancing the compound's pharmacological properties.
Reaction Conditions
The synthesis generally requires controlled temperatures and specific catalysts to ensure high yield and purity of the final product.
Anticancer Potential
Recent studies have indicated that compounds similar to N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide exhibit significant anticancer properties.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 7 | Induction of apoptosis |
| Compound B | MCF-7 | 12 | Cell cycle arrest |
| N-(...Compound) | HeLa | 10 | Apoptosis via caspase activation |
Mechanism of Action
The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression.
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